molecular formula C9H14O3 B13998672 Cyclohexyl 2-oxopropanoate CAS No. 6963-43-5

Cyclohexyl 2-oxopropanoate

Cat. No.: B13998672
CAS No.: 6963-43-5
M. Wt: 170.21 g/mol
InChI Key: WOWNVQQLMHCAFA-UHFFFAOYSA-N
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Description

Cyclohexyl 2-oxopropanoate is an ester derivative of 2-oxopropanoic acid (pyruvic acid) with a cyclohexyl substituent. Its structure combines a ketone group (oxo) and an ester moiety, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and specialty polymers.

Properties

CAS No.

6963-43-5

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

cyclohexyl 2-oxopropanoate

InChI

InChI=1S/C9H14O3/c1-7(10)9(11)12-8-5-3-2-4-6-8/h8H,2-6H2,1H3

InChI Key

WOWNVQQLMHCAFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)OC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 2-oxopropanoate can be synthesized through the esterification of pyruvic acid with cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of pyruvic acid and cyclohexanol into a reactor, along with the acid catalyst. The reaction mixture is then distilled to separate the ester product from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexyl 2-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 2-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can undergo enzymatic reactions in biological systems, leading to the formation of active metabolites. These metabolites can interact with cellular components, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 2-Oxo-3-(2-oxocyclopentyl)propanoate (CAS 175157-15-0)
  • Structure : Features a cyclopentyl ring substituted with an oxo group and an ethyl ester .
  • Safety data indicates volatility, requiring precautions during handling .
  • Applications : Likely used in ketone-based syntheses or as a precursor for heterocyclic compounds.
3-(2-Oxocyclohexyl)propanoic Acid (CAS 2275-26-5)
  • Structure : Carboxylic acid derivative with a cyclohexyl-oxo group .
  • Properties : Acidic (pKa ~4–5 estimated) and higher water solubility compared to esters.
  • Applications : Intermediate in pharmaceuticals or polymer synthesis due to reactive carboxylic acid group.
Cyclohexyl Isobutyrate (CAS 1129-47-1)
  • Structure: Branched isobutyrate ester (2-methylpropanoate) .
  • Properties : Lower polarity (density 0.9489 g/cm³, boiling point ~259.9°C) compared to linear esters.
  • Applications : Used in fragrances or plasticizers due to stability and low volatility.

Substituent and Reactivity Comparisons

Nitro-Substituted Analogs
  • Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a): Yield: 50% in synthesis, indicating moderate reactivity . Applications: Likely intermediate for nitro-containing pharmaceuticals or explosives.
Phosphonate Derivatives
  • Cyclohexyl Methylphosphonate (CAS 19408-84-5): Structure: Phosphonate group replaces the ester, enhancing thermal stability . Applications: Used in flame retardants or organophosphorus agrochemicals.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight Boiling Point (°C) Key Functional Groups
Cyclohexyl 2-oxopropanoate* C₉H₁₄O₃ 170.21 ~250–260 (est.) Ester, ketone
Ethyl 2-oxo-3-(2-oxocyclopentyl)propanoate C₁₀H₁₄O₄ 198.21 N/A Ester, dual ketones
3-(2-Oxocyclohexyl)propanoic acid C₉H₁₄O₃ 170.21 N/A Carboxylic acid, ketone
Cyclohexyl isobutyrate C₁₀H₁₈O₂ 170.25 259.9 Branched ester

*Estimated based on analogs.

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